2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide is an organic compound with the molecular formula C13H18N2O3S It is characterized by the presence of an acetamido group, a benzyl group, and an ethanesulfinyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with ethanesulfinyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding thioether.
Substitution: The acetamido and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfinyl group yields sulfone derivatives, while reduction leads to thioether products.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-N-benzyl-2-hydroxyacetamide
- 2-Acetamido-N-benzyl-N-methyl-2-(pyrimidin-2-yl)acetamide
- 2-Acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-Acetamido-N-benzyl-2-(ethanesulfinyl)acetamide is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
CAS-Nummer |
194732-66-6 |
---|---|
Molekularformel |
C13H18N2O3S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
2-acetamido-N-benzyl-2-ethylsulfinylacetamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-19(18)13(15-10(2)16)12(17)14-9-11-7-5-4-6-8-11/h4-8,13H,3,9H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
QHGPMDCMFGHFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)C(C(=O)NCC1=CC=CC=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.